N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-methylpiperidin-4-amine hydrochloride
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Overview
Description
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-methylpiperidin-4-amine hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound features a benzo[d][1,3]dioxole moiety, which is a common structural motif in various bioactive molecules, and a piperidine ring, which is often found in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-methylpiperidin-4-amine hydrochloride typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment of the Piperidine Ring: The benzo[d][1,3]dioxole moiety is then reacted with a piperidine derivative under suitable conditions to form the desired compound.
Methylation: The piperidine nitrogen is methylated using methyl iodide or a similar reagent.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-methylpiperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-methylpiperidin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-methylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline: This compound shares the benzo[d][1,3]dioxole moiety but differs in the substitution on the nitrogen atom.
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines: These compounds have a similar benzo[d][1,3]dioxole structure but are part of a different chemical class.
Uniqueness
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-methylpiperidin-4-amine hydrochloride is unique due to its specific combination of the benzo[d][1,3]dioxole and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H21ClN2O2 |
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Molecular Weight |
284.78 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N-methylpiperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-16(12-4-6-15-7-5-12)9-11-2-3-13-14(8-11)18-10-17-13;/h2-3,8,12,15H,4-7,9-10H2,1H3;1H |
InChI Key |
RRAPFHZKDDPYPA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCO2)C3CCNCC3.Cl |
Origin of Product |
United States |
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